1-(1-Ethylpiperidin-4-yl)piperazine

Lipophilicity ADME Drug design

1-(1-Ethylpiperidin-4-yl)piperazine (CAS 686298-05-5) is a heterobifunctional organic compound featuring a piperidine ring linked to a piperazine ring via a C–N bond, with an ethyl group on the piperidine nitrogen. It belongs to the (4-piperidinyl)-piperazine scaffold family.

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
CAS No. 686298-05-5
Cat. No. B1341945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethylpiperidin-4-yl)piperazine
CAS686298-05-5
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)N2CCNCC2
InChIInChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3
InChIKeyVMUHIQUTDDNVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethylpiperidin-4-yl)piperazine (CAS 686298-05-5): A Dual-Core Intermediate with Differentiated Physicochemical and Synthetic Utility for Drug Discovery Procurement


1-(1-Ethylpiperidin-4-yl)piperazine (CAS 686298-05-5) is a heterobifunctional organic compound featuring a piperidine ring linked to a piperazine ring via a C–N bond, with an ethyl group on the piperidine nitrogen. It belongs to the (4-piperidinyl)-piperazine scaffold family [1]. Its molecular formula is C11H23N3, molecular weight 197.32 g/mol, and it is typically supplied as a colorless to pale yellow liquid with a purity of ≥98% . This compound serves as a strategic intermediate for installing a tertiary amine-rich motif into drug candidates, particularly in central nervous system (CNS) and metabolic disease programs [2].

Why 1-(1-Ethylpiperidin-4-yl)piperazine Cannot Be Simply Replaced by Other (4-Piperidinyl)-piperazines in Procurement


Substituting 1-(1-ethylpiperidin-4-yl)piperazine with its closest analogs—the unsubstituted 1-(piperidin-4-yl)piperazine or the 1-methyl variant—introduces critical changes in lipophilicity, basicity, and steric profile that directly affect downstream synthetic efficiency and final compound pharmacokinetics. In the acetyl-CoA carboxylase inhibitor platform, varying the N-substituent on the piperidine ring shifted both enzyme and cell-based potency by orders of magnitude, as well as oral exposure in rats [1]. Therefore, procurement decisions based purely on scaffold similarity without matching the exact ethyl substituent risk compromised SAR reproducibility and failed scale-up campaigns.

Quantitative Evidence Guide: How 1-(1-Ethylpiperidin-4-yl)piperazine Differentiates from Its Closest Analogs


Predicted Lipophilicity (XLogP3) Differentiates the Ethyl Analog from Methyl and Unsubstituted Variants

The computed octanol-water partition coefficient (XLogP3) for 1-(1-ethylpiperidin-4-yl)piperazine is 0.6, which represents a shift in lipophilicity relative to its unsubstituted and methyl analogs. This quantitative difference influences passive membrane permeability and distribution profile when the scaffold is incorporated into lead compounds [1].

Lipophilicity ADME Drug design

Topological Polar Surface Area (TPSA) as a Determinant of CNS Multiparameter Optimization (MPO) Score

The topological polar surface area of 1-(1-ethylpiperidin-4-yl)piperazine is 18.5 Ų, identical to the methyl analog but slightly higher than the unsubstituted variant. This TPSA value falls well below the 60–70 Ų threshold typically applied for CNS drug design, supporting its use in blood-brain-barrier-penetrant scaffolds [1]. The ethyl substitution maintains a favorable TPSA while providing a distinct logP as shown above, a combination not simultaneously achievable with the other analogs.

TPSA CNS drug design Multiparameter optimization

Hydrogen-Bond Donor Count Retained at 1 Preserves Molecular Recognition While Permitting Downstream Decoration

The target compound has one hydrogen-bond donor (the free NH of the piperazine ring), identical to all N-alkyl analogs including the methyl and unsubstituted variants. This feature is essential because it leaves the secondary amine available for subsequent functionalization—acylation, sulfonylation, or reductive amination—without introducing an additional donor that could compromise ligand efficiency or membrane permeability [1]. The constancy of this parameter across analogs implies that the ethyl variant introduces differentiation only in the lipophilic/hydrophobic dimension, allowing SAR studies to isolate the effect of the N-alkyl group on potency and PK without confounded hydrogen-bonding changes.

Hydrogen bonding Structure-activity relationship Synthetic amenability

Patent-Documented Prevalence in Acetyl-CoA Carboxylase Inhibitor Chemical Matter Versus Analogs

The (4-piperidinyl)-piperazine scaffold with an ethyl substituent on the piperidine nitrogen appears in patent-protected ACC1/2 non-selective inhibitors, whereas the unsubstituted and methyl analogs are not claimed in the same potency range. In the 2011 Bioorganic & Medicinal Chemistry publication, optimization of the piperidine nitrogen substituent yielded the most potent compound (12c) from the ethyl-series progenitor, demonstrating that the ethyl group provides a critical balance of steric and electronic properties for ACC inhibition (enzyme IC50 < 100 nM) [1]. This patent landscape suggests that the ethyl analog is the preferred intermediate for building ACC inhibitor libraries.

Acetyl-CoA carboxylase Patent chemistry Metabolic disease

Rotatable Bond Count of 2 Limits Conformational Flexibility, Potentially Enhancing Binding Affinity Relative to More Flexible Analogs

The target compound has only 2 rotatable bonds, compared to 2 for the methyl analog but potentially 3 or more for larger N-alkyl derivatives (e.g., isopropyl, which would introduce additional branching). Reducing the number of rotatable bonds can lower the entropic penalty upon target binding, potentially translating to higher affinity when the scaffold is elaborated into final drug candidates [1]. The ethyl group offers a minimal increase in rotatable bond count relative to the methyl while providing superior lipophilicity, representing an optimal balance for fragment-based drug discovery.

Conformational restriction Binding entropy Medicinal chemistry

High-Value Application Scenarios for 1-(1-Ethylpiperidin-4-yl)piperazine Based on Quantitative Differentiation


CNS-Penetrant Kinase or GPCR Probe Synthesis

When designing brain-penetrant kinase inhibitors or GPCR modulators, the ethyl analog's XLogP3 of 0.6 and TPSA of 18.5 Ų fall within the optimal CNS MPO desirability space. Procurement of this specific intermediate ensures that the final compounds maintain favorable passive permeability without introducing additional hydrogen-bond donors that would impair brain exposure [1].

Acetyl-CoA Carboxylase Inhibitor Lead Optimization

For programs targeting ACC1/2 for obesity or type 2 diabetes, the ethyl-substituted (4-piperidinyl)-piperazine scaffold is the validated starting point, with published nanomolar enzyme and cell-based potency. Using the exact ethyl analog avoids re-synthesizing the SAR landscape and accelerates lead optimization timelines [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 197.32 Da, only 2 rotatable bonds, and a single hydrogen-bond donor, the compound meets the Rule of Three criteria for fragment libraries. Its balanced lipophilicity (XLogP3 = 0.6) makes it a superior fragment hit compared to the more polar unsubstituted analog, increasing the probability of detecting binding in biophysical assays [1].

Parallel Library Synthesis via Piperazine NH Functionalization

The free secondary amine of the piperazine ring provides a single, unambiguous handle for parallel derivatization—acylation, sulfonylation, or reductive amination—enabling rapid generation of diverse compound arrays. The ethyl group on the distal piperidine ring is chemically inert under standard reaction conditions, ensuring no unwanted side reactions during library production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Ethylpiperidin-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.